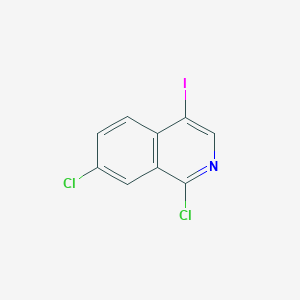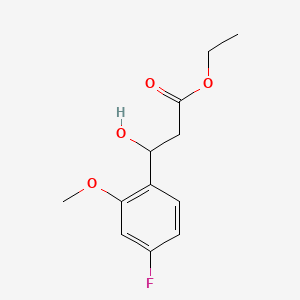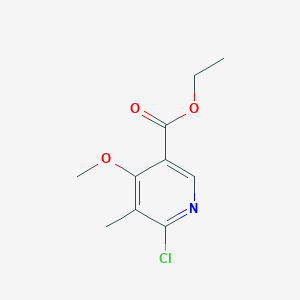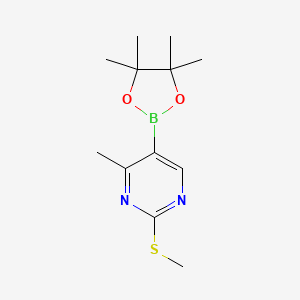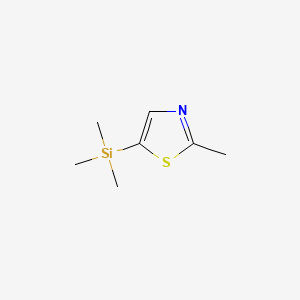
2-Methyl-5-(trimethylsilyl)thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5-(trimethylsilyl)thiazole is a heterocyclic organic compound that features a thiazole ring substituted with a methyl group at the 2-position and a trimethylsilyl group at the 5-position. Thiazoles are known for their aromaticity and are found in various biologically active molecules, including vitamins and drugs .
Méthodes De Préparation
The synthesis of 2-Methyl-5-(trimethylsilyl)thiazole can be achieved through several routes. One common method involves the cyclization of tosylmethyl isocyanide with α-oxodithioesters in the presence of a base such as KOH, which provides 4-methylthio-5-acylthiazoles . Another approach involves the reaction of thiazole with n-butyllithium (n-BuLi) followed by the addition of trimethylsilyl chloride (TMSCl) to introduce the trimethylsilyl group .
Analyse Des Réactions Chimiques
2-Methyl-5-(trimethylsilyl)thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the C-5 position due to the electron-donating effect of the trimethylsilyl group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and electrophiles like alkyl halides for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and substituted thiazoles .
Applications De Recherche Scientifique
2-Methyl-5-(trimethylsilyl)thiazole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Methyl-5-(trimethylsilyl)thiazole involves its interaction with various molecular targets and pathways. The thiazole ring can participate in donor-acceptor interactions, nucleophilic reactions, and oxidation processes. These interactions can modulate biochemical pathways, enzymes, and receptors in biological systems, leading to diverse physiological effects .
Comparaison Avec Des Composés Similaires
2-Methyl-5-(trimethylsilyl)thiazole can be compared with other thiazole derivatives such as:
2-Methylthiazole: Lacks the trimethylsilyl group, resulting in different reactivity and biological activity.
5-Trimethylsilylthiazole: Similar structure but without the methyl group at the 2-position, affecting its chemical properties.
Thiazole: The parent compound, which serves as a basis for various substituted thiazoles.
Propriétés
Formule moléculaire |
C7H13NSSi |
|---|---|
Poids moléculaire |
171.34 g/mol |
Nom IUPAC |
trimethyl-(2-methyl-1,3-thiazol-5-yl)silane |
InChI |
InChI=1S/C7H13NSSi/c1-6-8-5-7(9-6)10(2,3)4/h5H,1-4H3 |
Clé InChI |
IUQHVTBAGLMFJF-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(S1)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




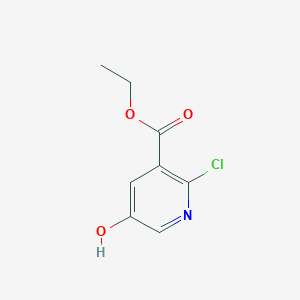
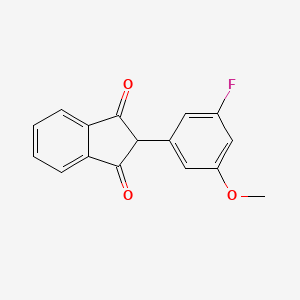
![6-isopropyl-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13672770.png)
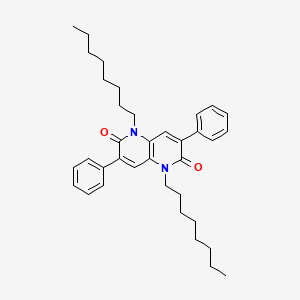
![6-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B13672786.png)
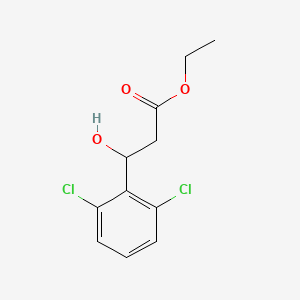
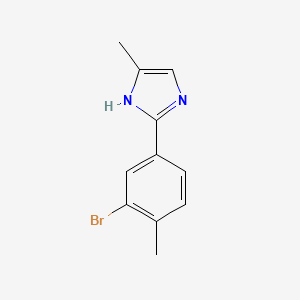
![3,5-Difluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13672801.png)
